molecular formula C4H5N3S B1333421 1H-Imidazole-4-carbothioamide CAS No. 95962-95-1

1H-Imidazole-4-carbothioamide

Cat. No. B1333421
CAS RN: 95962-95-1
M. Wt: 127.17 g/mol
InChI Key: CUOPCGNBQZKKNU-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbothioamide is a chemical compound with the CAS Number: 95962-95-1. It has a molecular weight of 127.17 and its IUPAC name is 1H-imidazole-4-carbothioamide . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-carbothioamide can be represented by the SMILES string NC(=S)c1c[nH]cn1 . This indicates that the molecule contains a sulfur atom double-bonded to a nitrogen atom, which is connected to an imidazole ring .


Physical And Chemical Properties Analysis

1H-Imidazole-4-carbothioamide is a solid substance . It has a molecular weight of 127.17 . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

Imidazole and its derivatives have a wide range of applications in various scientific fields . They are particularly important in the following areas:

  • Medicine : Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .

  • Agriculture : Imidazole derivatives are used as selective plant growth regulators, fungicides, and herbicides .

  • Synthetic Chemistry : Imidazole derivatives are used in the synthesis of other compounds. There are several approaches for the synthesis of substituted imidazoles, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, and ionic liquid promoted technique .

  • Industry : Imidazole derivatives have extended applications as ionic liquids and N-heterocyclic carbenes .

  • Water Treatment : Some imidazole derivatives are used in water treatment processes. They can act as corrosion inhibitors and scale inhibitors, which are particularly useful in industrial water treatment systems .

  • Material Science : Imidazole derivatives are also used in the field of material science. They can be used in the synthesis of polymers and resins, and they can also be used as curing agents for epoxy resins .

  • Green Chemistry : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

  • Organometallic Catalysis : Imidazole derivatives have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . Therefore, they play a pivotal role in organometallic catalysis .

  • Functional Molecules Synthesis : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

  • Preparation of (4 H )-Imidazol-4-ones : (4 H )-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

Safety And Hazards

1H-Imidazole-4-carbothioamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . It has hazard statements H302 - H317 - H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Safety measures should be taken when handling this compound .

Future Directions

While specific future directions for 1H-Imidazole-4-carbothioamide are not mentioned in the sources, imidazole derivatives are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . They are key components in a variety of functional molecules used in everyday applications .

properties

IUPAC Name

1H-imidazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOPCGNBQZKKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379946
Record name 1H-Imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-carbothioamide

CAS RN

95962-95-1
Record name 1H-Imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-4-thiocarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Negatu, JJJ Liu, M Zimmerman… - Antimicrobial agents …, 2018 - Am Soc Microbiol
Several key antituberculosis drugs, including pyrazinamide, with a molecular mass of 123.1 g/mol, are smaller than the usual drug-like molecules. Current drug discovery efforts focus …
Number of citations: 65 journals.asm.org
CLMJ Verlinde, E Fan, S Shibata… - Current topics in …, 2009 - ingentaconnect.com
The history of fragment-based drug discovery, with an emphasis on crystallographic methods, is sketched, illuminating various contributions, including our own, which preceded the …
Number of citations: 43 www.ingentaconnect.com

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